molecular formula C21H20FN5O2 B11256422 N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11256422
M. Wt: 393.4 g/mol
InChI Key: SIMFEXGJXRUNGO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a triazolopyrimidine core

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and is suitable for industrial production due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, trifluoromethanesulfonate, and acyl hydrazides . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazolopyrimidine core or the phenyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. For example, it has been studied for its potential use in treating diseases such as Human African Trypanosomiasis . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique compared to other similar compounds due to its specific structural features and functional groups. Similar compounds include other triazolopyrimidines, such as thiazolo[3,2-b]triazole and triazolo[3,4-b][1,3,4]thiadiazine . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20FN5O2/c1-3-29-17-11-7-6-10-16(17)26-20(28)18-13(2)25-21-23-12-24-27(21)19(18)14-8-4-5-9-15(14)22/h4-12,19H,3H2,1-2H3,(H,26,28)(H,23,24,25)

InChI Key

SIMFEXGJXRUNGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4F)C

Origin of Product

United States

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